6-Chloro-2-phenylpyrimidine-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Building Blocks

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a strategically functionalized pyrimidine scaffold featuring a 6-chloro leaving group for nucleophilic aromatic substitution/cross-coupling and a 4-carboxylic acid handle for amide bond formation. This dual reactivity enables efficient SAR exploration of kinase inhibitors, xanthine oxidase modulators, and functional chemical probes. Unlike simpler 2-phenylpyrimidine analogs, the 6-Cl/4-COOH pattern provides orthogonal functionalization sites essential for constructing complex pharmaceutical candidates and Metal-Organic Framework linkers. Confirming CAS 913952-59-7 ensures you receive this exact substitution pattern, preventing synthetic route failures caused by regioisomeric impurities.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 913952-59-7
Cat. No. B1441398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylpyrimidine-4-carboxylic acid
CAS913952-59-7
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)
InChIKeyOVZANHVNKPKFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-phenylpyrimidine-4-carboxylic Acid: A Key Building Block in Heterocyclic Chemistry


6-Chloro-2-phenylpyrimidine-4-carboxylic acid (CAS: 913952-59-7) is a heterocyclic aromatic organic compound belonging to the pyrimidine family [1]. Its molecular structure is characterized by a pyrimidine ring with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position [1]. This specific substitution pattern confers unique reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why Generic 2-Phenylpyrimidine Analogs Are Not Equivalent to 6-Chloro-2-phenylpyrimidine-4-carboxylic Acid


In scientific research and industrial procurement, selecting the precise chemical intermediate is critical, as even subtle structural variations can drastically alter reactivity and downstream outcomes. While many 2-phenylpyrimidine analogs exist, simply substituting a similar compound for 6-Chloro-2-phenylpyrimidine-4-carboxylic acid can compromise synthetic routes. The unique combination of a 6-chloro substituent and a 4-carboxylic acid group on the 2-phenylpyrimidine core creates a distinct electronic environment and specific sites for further functionalization [1]. For example, the 4-carboxylic acid group is essential for forming key amide bonds, while the 6-chloro atom provides a handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1]. The specific reactivity profile of this scaffold is distinct from that of simpler 2-phenylpyrimidines or analogs lacking these crucial functional groups, as evidenced by their disparate use in complex molecule synthesis [1].

Quantitative Differentiation: A Comparative Guide for 6-Chloro-2-phenylpyrimidine-4-carboxylic Acid


Structural Comparison: Key Functional Group Differentiation from Dechloro-Analog

The presence of both a 6-chloro substituent and a 4-carboxylic acid group is the primary differentiating feature of this compound compared to its dechloro-analog, 2-phenylpyrimidine-4-carboxylic acid (CAS: 16879-53-1) [1]. The target compound (C11H7ClN2O2) contains a chlorine atom absent in the analog (C11H8N2O2). This chlorine atom is a critical functional handle for further derivatization via nucleophilic substitution or cross-coupling reactions, which are not possible with the dechloro analog [2].

Medicinal Chemistry Organic Synthesis Chemical Building Blocks

Physicochemical Property Comparison: Enhanced Lipophilicity from Chloro-Substitution

The 6-chloro substitution significantly increases the lipophilicity of the compound compared to its non-chlorinated analog. The target compound, 6-Chloro-2-phenylpyrimidine-4-carboxylic acid, has a computed Log P (XLogP3) of 3.1 , whereas the direct analog 2-phenylpyrimidine-4-carboxylic acid has a reported Log P of approximately 2.4 . This 0.7 unit increase in Log P corresponds to a roughly 5-fold higher partition coefficient in an octanol-water system, indicating enhanced lipophilicity.

Drug Discovery ADME Properties Lipophilicity

Reactivity Differentiation: Potential for Xanthine Oxidase Inhibition in Derivatives

While direct head-to-head quantitative data for the parent acid is not available in the primary literature, derivatives of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid have been reported to exhibit submicromolar inhibitory potency against xanthine oxidase . This is a class-level inference that highlights the potential biological relevance of this scaffold. For comparison, the non-chlorinated analog, 2-phenylpyrimidine-4-carboxylic acid, is primarily known for its applications in materials science as a ligand for lanthanide complexes, not for enzyme inhibition .

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Precision Applications for 6-Chloro-2-phenylpyrimidine-4-carboxylic Acid


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors and Other Therapeutics

The unique 6-chloro-4-carboxylic acid substitution pattern makes this compound an ideal starting material for the synthesis of pharmaceutical candidates, particularly those targeting enzymes like kinases or xanthine oxidase [1]. Its carboxylic acid group facilitates amide bond formation, a common linkage in drug molecules, while the 6-chloro atom allows for the introduction of diverse amine or aryl groups to explore structure-activity relationships (SAR) [1].

Chemical Biology: Development of Functional Probes and Molecular Tools

In chemical biology, this compound can serve as a core scaffold for developing functional probes. The 4-carboxylic acid provides a site for conjugation to biotin or fluorophores, while the 6-chloro handle enables the attachment of diverse targeting moieties or warheads. This dual-functionalization capability is a key differentiator from simpler pyrimidine analogs [1].

Advanced Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

As a carboxylic acid-functionalized heterocycle, this compound can act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The nitrogen atoms in the pyrimidine ring and the carboxylic acid oxygen atoms provide multiple potential coordination sites for metal ions, enabling the creation of novel porous materials with potential applications in gas storage, separation, or catalysis .

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